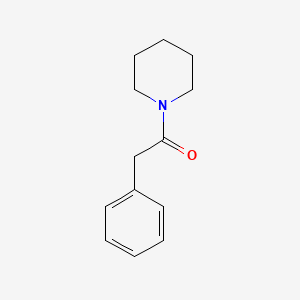

1-(Phenylacetyl)piperidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

3626-62-8 |

|---|---|

Fórmula molecular |

C13H17NO |

Peso molecular |

203.28 g/mol |

Nombre IUPAC |

2-phenyl-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C13H17NO/c15-13(14-9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

Clave InChI |

FKDXAVZBHJWLEM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)CC2=CC=CC=C2 |

SMILES canónico |

C1CCN(CC1)C(=O)CC2=CC=CC=C2 |

Otros números CAS |

3626-62-8 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Phenylacetyl Piperidine and Analogues

General Strategies for N-Acylation of Piperidines

The formation of an amide bond between a piperidine (B6355638) ring and an acyl group is a fundamental transformation in organic synthesis. orientjchem.org This reaction, known as N-acylation, is typically achieved by reacting an amine with an acylating reagent. orientjchem.org The process provides an effective way to protect the -NH group of the piperidine in multi-step syntheses. orientjchem.org

The most direct method for synthesizing 1-(phenylacetyl)piperidine involves the reaction of piperidine with a phenylacetyl derivative. The classic approach utilizes phenylacetyl chloride as the acylating agent. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. orientjchem.orggoogle.com The high reactivity of the acyl chloride ensures a rapid and often high-yielding conversion to the corresponding amide.

Alternatively, acetic anhydride can be used, though this may require specific conditions to favor the desired product. In some cases, using acetic anhydride or acetyl chloride with sterically hindered amines like 2,2,6,6-tetramethylpiperidine can lead to ring fission as a side reaction, although conditions can be optimized to yield the N-acetylated product. rsc.org While many N-acylation methods require acidic or basic catalysts, catalyst-free conditions have also been developed, offering an eco-friendly and efficient route for the acylation of various amines. orientjchem.org

Modern amide synthesis increasingly focuses on methods that avoid the use of highly reactive and often hazardous acyl chlorides. mdpi.com These strategies involve the in situ activation of carboxylic acids, such as phenylacetic acid. The activation of the carboxylic acid is a necessary step to make the carboxyl group susceptible to nucleophilic attack by the amine. researchgate.net

Amide bond formation is traditionally achieved by activating the carboxylic acid partner with a stoichiometric amount of a coupling reagent. mdpi.comencyclopedia.pub These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the reaction with the amine. Common classes of activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used.

Phosphonium and Guanidinium Salts: These form highly reactive acylphosphonium or acylguanidinium intermediates. mdpi.com

Coupling Additives: Additives such as 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to prevent side reactions and improve efficiency. mdpi.com

Catalytic methods for direct amidation are also gaining prominence as they are more atom-economical. mdpi.com Boronic acid derivatives, for instance, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. encyclopedia.pub Another approach involves using trichlorotriazine (TCT), a peptide coupling reagent, in sub-stoichiometric amounts. mdpi.comencyclopedia.pub These catalytic methods often require conditions to remove the water byproduct, such as azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. encyclopedia.pub

| Activation Strategy | Reagent Class | Example(s) | Key Feature |

| Stoichiometric Activation | Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea intermediate. mdpi.com |

| Stoichiometric Activation | Phosphonium Salts | BOP, PyBOP | Generates highly reactive acyloxyphosphonium salts. mdpi.com |

| Stoichiometric Activation | Triazine Derivatives | Trichlorotriazine (TCT) | Used as a peptide coupling reagent. mdpi.comencyclopedia.pub |

| Catalytic Activation | Boron-based Catalysts | Boronic acid derivatives, DATB | Facilitates direct amidation by activating the carboxylic acid. encyclopedia.pub |

Functionalization of the Piperidine Ring and Phenylacetyl Moiety

Creating analogues of this compound involves introducing substituents at various positions on the molecule. This allows for the systematic modification of its properties.

Modifying the phenyl ring of the phenylacetyl moiety is a common strategy for generating analogues. This is typically achieved by starting with a pre-substituted phenylacetic acid. A variety of substituted phenylacetic acids are commercially available or can be synthesized through established methods. inventivapharma.com

For non-commercially available derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools. inventivapharma.com For example, an ortho-substituted phenylacetic acid can be prepared by coupling an appropriate boronic acid with an alkyl halide. inventivapharma.com Research has shown that for Suzuki reactions involving aryl groups with electron-withdrawing substituents, the choice of base can be critical, with potassium carbonate (K2CO3) sometimes providing the best results. inventivapharma.com

In a study on histone deacetylase inhibitors, various substituents were introduced at the 3' and 4' positions of the phenyl ring of a related aroyl-pyrrolyl hydroxyamide. nih.gov The introduction of a 3'-chloro or 3'-methyl group resulted in compounds with significantly increased potency. nih.gov

| Synthetic Method | Description | Example Application |

| Use of Substituted Starting Materials | Employs commercially available or readily synthesized substituted phenylacetic acids for the N-acylation reaction. | Synthesis of 1-((3-chlorophenyl)acetyl)piperidine using 3-chlorophenylacetic acid. |

| Palladium-Catalyzed Cross-Coupling | Suzuki or similar coupling reactions are used to construct substituted phenylacetic acids from precursors like halo-phenylacetic esters and boronic acids. inventivapharma.com | Synthesis of a methyl-bearing phenylacetic acid via Suzuki coupling of a boronic ester with a suitable partner. inventivapharma.com |

Altering the two-carbon linker (-CH2-CO-) between the phenyl ring and the piperidine nitrogen offers another avenue for structural diversification. This can involve changing the length of the alkyl chain, introducing rigidity, or incorporating other functional groups. For instance, replacing the phenylacetyl group with a phenylpropanoyl group would extend the linker by one methylene unit. While direct modifications to the acetyl linker of the pre-formed this compound are challenging, synthesizing analogues with different linkers is straightforward by using the appropriate carboxylic acid (e.g., phenylpropanoic acid) in the initial N-acylation step.

The piperidine ring itself offers multiple sites for functionalization, leading to a wide array of analogues. nih.govnih.gov Synthetic strategies can be broadly categorized into two approaches: building the piperidine ring with the desired substituents already in place, or functionalizing a pre-existing piperidine ring. nih.govresearchgate.net

Synthesis from Substituted Piperidines: A common method is to begin with a piperidine derivative that already contains the desired substituents and then perform the N-acylation with a phenylacetyl moiety. nih.gov For example, 4-aryl-4-acyl piperidines can be synthesized from the corresponding 4-arylpiperidines. google.com

Direct Functionalization of the Piperidine Ring: Recent advances have focused on the direct C-H functionalization of the piperidine ring, which allows for late-stage modification of the core structure. acs.orgnih.gov These methods provide powerful tools for creating analogues that might be difficult to access through multi-step ring synthesis. researchgate.netnih.gov

Key functionalization strategies include:

α-Functionalization: The positions adjacent to the nitrogen (C2 and C6) are common targets. Methods involving directed lithiation of N-Boc protected piperidines followed by reaction with electrophiles are well-established. acs.orgnih.gov Rhodium-catalyzed C-H insertion reactions have also been employed for site-selective functionalization at the C2 position. nih.gov

β- and γ-Functionalization: Accessing the C3 and C4 positions can be more challenging. Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening, can be used to prepare 3-substituted analogues. nih.gov For the C4 position, specific rhodium catalysts have been developed that direct C-H functionalization to this site when a particular N-acyl protecting group is used. nih.gov

| Position | Functionalization Method | Key Features |

| C2 | Directed Lithiation / Negishi Coupling researchgate.net | Requires N-Boc protection; allows for arylation. |

| C2 | Rhodium-Catalyzed C-H Insertion nih.gov | Site selectivity is controlled by the catalyst and the amine protecting group. |

| C3 | Cyclopropanation of Tetrahydropyridine nih.gov | Indirect method involving ring-opening of a cyclopropane intermediate. |

| C4 | Rhodium-Catalyzed C-H Functionalization nih.gov | Requires specific N-α-oxoarylacetyl groups to direct functionalization to C4. |

These diverse synthetic methodologies provide a robust toolkit for the preparation of this compound and a vast library of its analogues, enabling detailed exploration of their chemical and biological properties.

Stereoselective Synthetic Approaches

Stereoselective synthesis is crucial for producing chiral piperidine derivatives with defined stereochemistry. The primary strategies employed involve the use of chiral auxiliaries, which temporarily impart chirality to the molecule to direct subsequent reactions, and asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. In the context of N-acylpiperidine synthesis, auxiliaries can be attached to the piperidine ring to direct the stereoselective introduction of substituents. For instance, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the diastereoselective synthesis of 2-substituted piperidinone derivatives. researchgate.netcdnsciencepub.com These intermediates can then be further transformed into the desired chiral piperidine core before N-acylation. Similarly, amino alcohols and their derivatives, like pseudoephedrine, can serve as effective chiral auxiliaries.

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Type | Application | Reference |

|---|---|---|---|

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Proline-derived | Asymmetric alkylation | |

| Phenylglycinol-derived lactam | Amino acid-derived | Enantioselective synthesis of 2-alkylpiperidines | acs.org |

| 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine | Carbohydrate-derived | Diastereofacial differentiation of N-functionalized aldimines | researchgate.net |

Asymmetric catalysis offers a more atom-economical approach where a chiral catalyst is used in substoichiometric amounts to generate a chiral product. umontreal.caresearchgate.net This strategy has been widely applied to the synthesis of chiral piperidines. Rhodium-catalyzed asymmetric reactions are particularly noteworthy. For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Another powerful method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can construct the piperidine ring with high enantioselectivity. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium salts provides an effective route to enantioenriched 2-substituted piperidines. nih.gov Once the chiral piperidine core is synthesized via one of these catalytic methods, it can be readily acylated with a phenylacetyl group.

Table 2: Asymmetric Catalysis Methods for Chiral Piperidine Synthesis

| Reaction Type | Catalyst System (Example) | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Piperidines | Not specified | nih.gov |

| Reductive Heck Reaction | Rhodium catalyst | 3-Substituted Tetrahydropyridines | High | nih.gov |

| [2+2+2] Cycloaddition | Rhodium(I) catalyst | Polysubstituted Piperidines | High | nih.gov |

Controlling stereochemistry at specific positions on the piperidine ring is essential for creating complex analogues. The alpha-positions (C2 and C6, adjacent to the nitrogen) are common sites for functionalization.

Stereocontrol at the alpha-positions can be achieved through various modern synthetic methods. Site-selective C-H functionalization using rhodium catalysts allows for the direct introduction of substituents at the C2 position. The selectivity of this process can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov Another strategy involves the diastereoselective lithiation of an N-Boc-piperidine followed by trapping with an electrophile, which can be used to install substituents at the alpha-position with stereocontrol. rsc.org

While the nitrogen atom in this compound is not a traditional stereocenter due to rapid pyramidal inversion, the stereochemistry associated with it is manifested through conformational restriction around the N-acyl (amide) bond. Due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around the C-N amide bond is hindered. This gives rise to distinct planar conformers, often referred to as rotamers or atropisomers. In N-acylpiperidines with a substituent at the C2 position, a phenomenon known as pseudoallylic strain becomes a dominant factor in controlling the molecule's conformation. nih.gov This strain is the steric repulsion between the N-acyl group and the C2-substituent, which forces the substituent to preferentially adopt an axial orientation to minimize steric clash. This conformational preference is a critical element of stereochemical control. nih.gov

Table 3: Conformational Energy of 2-Methyl-N-acylpiperidines

| Compound | Conformation of 2-Methyl Group | Relative Free Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 1-(2-Methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

| 1-(2-Methyl-1-piperidyl)ethanone | Equatorial | 0 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

Mechanistic Considerations in N-Acylpiperidine Synthesis

The formation of the N-acyl bond in this compound occurs via a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated phenylacetic acid derivative, such as phenylacetyl chloride or phenylacetic anhydride.

The mechanism proceeds in a two-step fashion:

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group (e.g., chloride, Cl⁻, or a carboxylate anion) is expelled, resulting in the final N-acylated piperidine product.

A crucial mechanistic aspect of N-acylpiperidines is the rotational barrier around the newly formed amide (N-C(O)) bond. The resonance between the nitrogen lone pair and the carbonyl π-system imparts partial double-bond character to the C-N bond, restricting free rotation. nih.gov This restriction leads to the existence of planar E and Z rotamers. The energy barrier for this rotation is significant enough that distinct conformers can sometimes be observed at room temperature by techniques like NMR spectroscopy. The specific rotational barrier and the equilibrium between conformers are influenced by steric and electronic factors, including the nature of substituents on the piperidine ring, particularly at the alpha-positions (C2 and C6). nih.gov

Structure Activity Relationship Sar Studies of 1 Phenylacetyl Piperidine Derivatives

Influence of Phenyl Ring Substitutions on Biological Activity

Modifications to the phenyl ring of 1-(phenylacetyl)piperidine derivatives can profoundly affect their interaction with biological targets. The electronic properties, lipophilicity, and position of substituents are critical determinants of a compound's affinity and selectivity.

Electronic Effects of Substituents (e.g., Electron-Withdrawing, Lipophilic Character)

The electronic nature of substituents on the phenyl ring directly influences the molecule's charge distribution, which can alter binding interactions such as hydrogen bonds and π-π stacking. In the development of pyrazolopyridinyl pyrimidine (B1678525) derivatives, which feature a benzyl (B1604629) group analogous to the phenylacetyl moiety, a clear SAR was established. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) were shown to have distinct effects on inhibitory activity. nih.gov

For instance, substituting the phenyl ring with a strongly electron-withdrawing cyano (-CN) group at the ortho position resulted in a significant increase in potency. nih.gov Conversely, placing a methoxy (B1213986) (-OCH₃) group, which is electron-donating, at the same position led to a notable decrease in activity. This suggests that for this particular target, reducing the electron density of the aromatic ring is favorable for binding. In some synthetic pathways for piperidine (B6355638) derivatives, strong electron-releasing groups on an aryl ring were found to be tolerated, whereas a potent electron-withdrawing nitro (-NO₂) group halted the reaction entirely, underscoring the powerful influence of these substituents. nih.gov

The lipophilic character, often quantified by the logarithm of the partition coefficient (logP), is another critical factor. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding. The addition of halogen atoms, such as fluorine or chlorine, increases lipophilicity and can introduce new van der Waals or halogen-bonding interactions within a receptor's active site.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity (Analog Example)

| Compound ID | R¹ Substituent (Position) | Substituent Effect | IC₅₀ (µM) |

| 26a | 2-F | Electron-Withdrawing | 4.9 |

| 26e | 2-CN | Electron-Withdrawing | 8.7 |

| 26b | 3-F | Electron-Withdrawing | 10 |

| 26c | 4-F | Electron-Withdrawing | 19 |

| 26f | 4-CN | Electron-Withdrawing | 26 |

| - | 2-OCH₃ | Electron-Donating | >100 |

Data adapted from SAR studies of pyrazolopyridinyl pyrimidine derivatives featuring a substituted benzyl group, analogous to the phenylacetyl moiety. nih.gov

Positional Isomerism and its Impact on Receptor Affinity and Selectivity

The position of a substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a crucial factor in determining receptor affinity and selectivity. The spatial arrangement of the substituent dictates how it fits within the target's binding pocket and whether it can form productive interactions or cause steric hindrance.

Studies on analogous scaffolds consistently demonstrate the importance of substituent placement. For example, in a series of pyrazolopyridinyl pyrimidine inhibitors, an ortho-fluoro substituent on the benzyl ring (compound 26a) conferred the highest potency (IC₅₀ = 4.9 µM). nih.gov Moving the same fluorine atom to the meta position (26b) or para position (26c) progressively decreased activity to 10 µM and 19 µM, respectively. nih.gov A similar trend was observed with the cyano group, where the ortho-substituted analog was nearly three times more potent than the para-substituted version. nih.gov This highlights the existence of a specific pocket near the ortho position of the phenyl ring that favorably accommodates an electron-withdrawing group, while substitution at other positions results in a less optimal ligand-receptor fit.

Role of the Acetyl Linker in Pharmacophore Presentation

The acetyl linker, which connects the phenyl and piperidine moieties, is not merely a spacer but plays a dynamic role in the pharmacophore's presentation to its biological target. Its conformational properties and the presence of the carbonyl group are vital for establishing the correct three-dimensional orientation required for binding.

Conformational Preferences and Torsional Angles

The N-acyl group significantly influences the conformational geometry of the piperidine ring. The introduction of the acetyl group changes the hybridization of the piperidine nitrogen towards a more sp² character, which in turn affects the ring's puckering. acs.orgias.ac.in Electron-withdrawing groups on the nitrogen atom, such as the acetyl group, are known to profoundly affect the conformation of the heterocyclic ring. nih.gov

Quantum mechanics studies on N-acylpiperidines reveal that steric strain influences the dihedral (torsional) angles of exocyclic bonds to minimize unfavorable interactions. acs.orgias.ac.in The rotation around the N-C(O) and C(O)-CH₂ bonds determines the spatial relationship between the piperidine and phenyl rings. These torsional angles are critical for achieving a low-energy binding conformation. The molecule will adopt a preferred conformation that minimizes steric repulsion and optimizes its shape complementarity with the receptor binding site, which is a crucial aspect of molecular recognition. acs.orgias.ac.in

Impact of Chain Length and Carbonyl Group Presence on Target Interaction

The length and composition of the linker are pivotal for biological activity. SAR exploration in a series of potent μ opioid receptor (MOR) agonists demonstrated that the linker between a phenyl ring and a piperidine ring played a crucial role in determining binding affinity and selectivity. biointerfaceresearch.com Homologation, the process of systematically increasing the linker's chain length (e.g., from phenylacetyl to phenylpropionyl), can be used to probe the dimensions of the binding pocket. If a longer chain leads to increased activity, it suggests the presence of a deeper hydrophobic pocket that can be exploited. Conversely, a decrease in activity often indicates a sterically constrained binding site. Studies on other bioactive molecules have also shown that hydrocarbon chain length can significantly affect biological activity. researchgate.net

Modifications to the Piperidine Ring System

The piperidine ring serves as a versatile scaffold that can be modified to enhance biological activity, improve selectivity, and fine-tune physicochemical properties like lipophilicity and metabolic stability. biointerfaceresearch.com Introducing substituents or altering the ring's conformation can lead to significant gains in potency.

In a notable study on antagonists for the P2Y₁₄ receptor, the piperidine ring of a lead compound was systematically modified to explore the receptor's steric and electronic tolerances. acs.org Replacing the simple piperidine with more rigid, bridged systems such as 2-azanorbornane, nortropane, and isoquinuclidine was well-tolerated and in some cases led to improved affinity. acs.org For example, the (S,S,S) 2-azanorbornane derivative 15 displayed a threefold higher affinity for the receptor than the parent piperidine compound 1 . acs.org This suggests that constraining the piperidine ring in a specific conformation can be advantageous for binding.

Furthermore, these bridged piperidines can also enhance drug-like properties by increasing the molecule's three-dimensionality (sp³ character) and sometimes lowering lipophilicity. acs.org The introduction of polar groups, such as a hydroxyl on an isonortropane ring (compound 30 ), successfully reduced lipophilicity while maintaining high affinity. acs.org These findings demonstrate that the receptor can accommodate significant steric bulk and that strategic modifications to the piperidine ring can be a fruitful strategy for lead optimization.

Table 2: Effect of Piperidine Ring Modifications on Receptor Binding Affinity (P2Y₁₄R Antagonists)

| Compound ID | Piperidine Ring Modification | IC₅₀ (nM) |

| 1 | Piperidine (Reference) | 7.96 |

| 5 | Quinuclidine | 20.0 |

| 15 | (S,S,S)-2-Azanorbornane | 2.51 |

| 16 | (R,R,R)-2-Azanorbornane | 23.3 |

| 30 | Isonortropanol | 21.3 |

| 34 | Isoquinuclidine | 15.6 |

Data adapted from a study on bridged piperidine analogues of a P2Y₁₄R antagonist. acs.org

Bridged Piperidine Analogues and Strategies for Conformational Control

The piperidine ring in this compound is a flexible six-membered heterocycle, which can adopt multiple conformations, most notably chair and twist-boat forms. nih.gov This conformational flexibility, while beneficial for initial binding exploration, can be detrimental to binding affinity due to the entropic penalty paid upon adopting a single, receptor-bound conformation. A key strategy to enhance potency is to introduce conformational constraints, often by incorporating bridges into the piperidine scaffold. This approach creates rigid bicyclic or polycyclic analogues that lock the ring into a specific geometry, potentially pre-organizing the molecule for optimal interaction with its biological target. nih.gov

The introduction of one- or two-carbon bridges to form structures like 2-azanorbornane, nortropane, and isoquinuclidine serves to rigidly control the spatial orientation of substituents. nih.gov In N-acylpiperidines, a pseudoallylic strain can arise from the partial double-bond character of the amide C-N bond, which forces substituents at the 2-position into an axial orientation. nih.gov Creating bridged systems can further exploit and control these conformational preferences. For instance, modifying the piperidine ring with such bridges can enhance drug-like physicochemical properties by increasing the molecule's sp³ character. nih.gov

Research on related scaffolds has demonstrated the success of this strategy. In a series of P2Y₁₄R antagonists, the replacement of a flexible phenyl-piperidine moiety with various bridged systems, including 2-azanorbornane derivatives, preserved or even enhanced receptor affinity. The (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity compared to its enantiomer, highlighting the stereo-specific demands of the receptor binding pocket which can be effectively probed with conformationally locked analogues. nih.gov This systematic chemical approach of using bridging for conformational control could be adapted to other pharmaceutical classes, including derivatives of this compound, to explore and optimize ligand-receptor interactions. nih.gov

Table 1: Comparison of Piperidine Moieties and Bridged Analogues

| Moiety | Key Feature | Potential Impact on SAR | Reference |

|---|---|---|---|

| Piperidine | Flexible | Allows for broad initial interactions but may have entropic penalty upon binding. | nih.gov |

| 2-Azanorbornane | Rigid, bridged | Pre-organizes molecule for binding, potentially increasing affinity. | nih.gov |

| Nortropane | Rigid, bridged | Controls substituent orientation, can improve selectivity and potency. | nih.gov |

| Isoquinuclidine | Rigid, bridged | Offers a different conformational lock to explore binding pocket topology. | nih.gov |

Incorporation of Chiral Centers within the Piperidine Ring

The introduction of chiral centers into the piperidine ring of this compound derivatives is a fundamental strategy in medicinal chemistry to probe the three-dimensional nature of the target binding site. As biological macromolecules like receptors and enzymes are chiral, they often exhibit stereoselective interactions with ligands. Consequently, enantiomers of a chiral drug can have significantly different potency, efficacy, and even pharmacological action. researchgate.net

Synthesizing enantiomerically pure or enriched piperidine derivatives allows for a detailed investigation of the structure-activity relationship. For example, studies on pyrimidinyl-piperazine carboxamides, which share the six-membered nitrogen heterocycle motif, revealed that compounds with an S-configuration at a specific chiral center were up to five times more active as α-glucosidase inhibitors than their corresponding R-configuration counterparts. researchgate.net This underscores the critical importance of stereochemistry in molecular recognition.

Various synthetic methods have been developed to create stereochemically defined piperidines. Asymmetric synthesis, such as the nitro-Mannich/reduction cyclization, can produce piperidines with controlled stereocenters. nih.gov Another approach is the desymmetrization of prochiral precursors to selectively form one enantiomer of a lactam, which can then be converted to the desired chiral piperidine. nih.gov By applying these techniques to the this compound scaffold, derivatives with chiral centers at the 2-, 3-, or 4-positions of the piperidine ring can be generated. The subsequent evaluation of these individual stereoisomers can elucidate the optimal spatial arrangement of substituents required for high-affinity binding and functional activity.

Bioisosteric Replacements and Scaffold Hopping within the Piperidine Motif

While the piperidine ring is a highly prevalent scaffold in pharmaceuticals, its metabolic liabilities and physicochemical properties can sometimes limit its utility. cambridgemedchemconsulting.comarizona.edu Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry tactics used to address these challenges by replacing the piperidine core with alternative chemical moieties that retain or improve biological activity while offering superior drug-like properties.

Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group without significantly affecting the molecule's biological activity. For the piperidine ring, a key site of metabolism is often the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Replacing the piperidine core with novel scaffolds can alter properties like lipophilicity, solubility, and metabolic stability.

One successful class of piperidine bioisosteres is the azaspiro[3.3]heptanes. enamine.netresearchgate.net These spirocyclic systems mimic the three-dimensional shape and basicity of the piperidine ring. Comparative studies have shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane or a 1-azaspiro[3.3]heptane can lead to favorable changes in physicochemical properties. For instance, this replacement can decrease the calculated partition coefficient (clogP) and the experimental lipophilicity (logD), potentially improving the compound's pharmacokinetic profile. researchgate.net Furthermore, the 1-azaspiro[3.3]heptane analogue has been shown to possess greater metabolic stability, with a longer half-life in metabolic assays compared to its 2-azaspiro[3.3]heptane counterpart. researchgate.net

Table 2: Physicochemical Property Comparison of Piperidine and Bioisosteres

| Scaffold | clogP | logD | Metabolic Half-life (t½) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Piperidine Derivative | 3.7 | 1.6 | - | Established scaffold | researchgate.net |

| 2-Azaspiro[3.3]heptane Analogue | 3.4 | 1.2 | 31 min | Reduced lipophilicity | researchgate.net |

| 1-Azaspiro[3.3]heptane Analogue | 3.4 | 1.0 | 52 min | Reduced lipophilicity, improved metabolic stability | researchgate.net |

Scaffold Hopping: Scaffold hopping is a more transformative strategy that involves replacing the central core of a molecule with a topologically distinct scaffold while preserving the essential 3D arrangement of key functional groups responsible for biological activity. niper.gov.in This technique is particularly valuable for generating novel chemical entities with distinct intellectual property profiles and for escaping undesirable properties of the original scaffold. niper.gov.indundee.ac.uk For derivatives of this compound, this could involve replacing the N-acylpiperidine core with, for example, a bicyclic system or a completely different heterocyclic ring that positions the phenylacetyl group and other key pharmacophoric features in a spatially equivalent manner. researchgate.net The goal is to identify a new core that binds to the same biological target, thus maintaining the desired pharmacological effect. niper.gov.in

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling is a computational approach that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. fiveable.meunina.it A pharmacophore model for this compound derivatives would represent the 3D arrangement of key chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive ionizable groups, that are critical for binding and eliciting a biological response. fiveable.menih.gov

For ligands containing a piperidine moiety, several key interactions are consistently observed. The basic nitrogen of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic interaction or salt bridge with acidic amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the receptor's binding pocket. nih.govmdpi.com This is a common and often dominant feature in the binding of piperidine-containing ligands. nih.gov

Based on studies of related ligands, a hypothetical pharmacophore for this compound derivatives could include:

A positive ionizable feature: Corresponding to the protonated piperidine nitrogen, likely interacting with an acidic residue like Asp or Glu. nih.gov

A hydrophobic/aromatic feature: Representing the phenyl ring of the phenylacetyl group, which could engage in hydrophobic interactions or π-π stacking with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the binding site.

A hydrogen bond acceptor: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, capable of interacting with donor residues in the receptor.

Molecular docking and dynamics simulations of related piperidine ligands binding to targets like the sigma-1 receptor (S1R) have provided detailed hypotheses for these interactions. In one such study, the protonated piperidine nitrogen formed a bidentate salt bridge with both Glu172 and Asp126. nih.gov Additionally, a π-cation interaction was observed between the ionized nitrogen and a Phe107 residue. These computational models suggest that a combination of polar and hydrophobic interactions is crucial for stabilizing the ligand within the receptor's sub-pockets. nih.govnih.gov Such models serve as a valuable guide for the rational design of new this compound derivatives with enhanced affinity and selectivity. nih.gov

Pharmacological Target Identification and in Vitro Activity Profiles

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of 1-(Phenylacetyl)piperidine have shown significant activity at several G-protein coupled receptors, a large family of transmembrane proteins that are crucial for cellular signaling and are common drug targets. nih.govmdpi.com

The piperidine (B6355638) scaffold is a common feature in ligands targeting serotonin (B10506) receptors. Research into structurally related compounds has identified certain classes of piperidines as selective agonists for the serotonin 2A receptor (5-HT2A). nih.gov For example, a series of 2,5-dimethoxyphenylpiperidines was developed and found to contain potent and selective 5-HT2A receptor agonists. nih.gov While this specific research did not focus on this compound itself, it demonstrates that the piperidine core is a viable pharmacophore for achieving activity at this particular serotonin receptor subtype. The functional activity of these compounds is often characterized by their ability to stimulate downstream signaling pathways upon binding to the 5-HT2A receptor. nih.gov

A significant area of research has been the interaction of 1-(arylacetyl)-piperidine derivatives with opioid receptors, particularly the kappa opioid receptor (KOR). nih.govnih.gov The KOR is a GPCR involved in pain, mood, and reward modulation. nih.govfrontiersin.org A study on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives identified this class of compounds as novel, highly potent, and selective kappa opioid analgesics. nih.gov

Structure-activity relationship studies revealed that the presence of electron-withdrawing and lipophilic substituents on the para and/or meta positions of the phenylacetyl moiety is crucial for high kappa affinity and analgesic activity. nih.gov Radioligand binding assays were used to determine the binding affinities (Ki) of these compounds for kappa (κ) and mu (μ) opioid receptors, revealing high selectivity for the KOR. nih.gov For instance, the lead compounds from this series demonstrated kappa/mu selectivity ratios as high as 6500:1. nih.gov

The table below summarizes the in vitro binding affinities for selected lead compounds from this class. nih.gov

| Compound | Kappa (κ) Ki (nM) | Mu (μ) Ki (nM) | Selectivity Ratio (μ Ki / κ Ki) |

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.24 | 1560 | 6500 |

| (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.57 | 2350 | 4100 |

Data sourced from a study on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. nih.gov

These findings highlight the potent and selective modulation of the kappa opioid receptor by specific derivatives of the this compound scaffold. nih.gov

Thrombin Receptors (e.g., Protease-Activated Receptors)

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that play a crucial role in thrombosis and hemostasis. nih.govdiva-portal.org These receptors are uniquely activated when a protease, such as thrombin, cleaves a portion of the receptor's N-terminus. This cleavage reveals a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling. nih.govoncotarget.com

Human platelets express two primary thrombin receptors, PAR1 and PAR4. nih.gov PAR1 is activated by low, subnanomolar concentrations of thrombin and is responsible for the initial phase of platelet activation. mdpi.com PAR4 requires higher concentrations of thrombin for activation and is thought to be involved in sustaining the platelet response. nih.govmdpi.com The activation of these receptors on platelets leads to a cascade of events including shape change, granule secretion, and aggregation, which are fundamental to the formation of a blood clot. diva-portal.orgmdpi.com

Despite the established role of the piperidine moiety in various pharmacologically active compounds, a review of the available scientific literature did not yield specific in vitro binding or functional data for this compound at thrombin receptors (PARs).

Table 1: In Vitro Activity of this compound at Thrombin Receptors

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| PAR1 | Binding/Functional Assay | Ki / IC₅₀ / % Inhibition | Data Not Available |

| PAR4 | Binding/Functional Assay | Ki / IC₅₀ / % Inhibition | Data Not Available |

Melanin-Concentrating Hormone Receptor 1 (MCH R1)

Melanin-Concentrating Hormone Receptor 1 (MCH R1) is a G protein-coupled receptor predominantly expressed in the central nervous system. wikipedia.orgeurofinsdiscovery.com It binds the neuropeptide melanin-concentrating hormone (MCH), a key regulator of feeding behavior and energy homeostasis. mdpi.comafantitis.com The MCH/MCH R1 signaling pathway is implicated in stimulating food intake; consequently, antagonists of this receptor have been investigated for their potential as anti-obesity agents. mdpi.comnih.gov Beyond metabolism, MCH R1 is also involved in modulating emotion, stress, and motivation. eurofinsdiscovery.com The development of MCH R1 antagonists has been an area of significant research, with many explored compounds incorporating a piperidine scaffold as a key structural element. afantitis.comnih.gov

A review of published research did not provide specific in vitro data on the binding affinity or functional antagonism of this compound at the MCH R1 receptor.

Table 2: In Vitro Activity of this compound at MCH R1

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| MCH R1 | Radioligand Binding Assay | Ki / IC₅₀ | Data Not Available |

P2Y14 Receptors

The P2Y14 receptor is a G protein-coupled receptor activated by nucleotide sugars, most notably UDP-glucose. nih.gov This receptor is highly expressed in immune cells, such as neutrophils, and is strongly implicated in inflammatory and immune responses. nih.gov The release of UDP-sugars from damaged cells can act as a danger signal, activating P2Y14 receptors and promoting inflammatory processes. nih.gov Due to its role in inflammation, the P2Y14 receptor is considered a therapeutic target for conditions like asthma and other inflammatory diseases. nih.gov Research efforts have focused on developing selective antagonists for this receptor, with some of the most well-explored chemical series being based on complex naphthalene (B1677914) carboxylic acid derivatives that include a piperidine moiety. nih.govdigitellinc.com

No specific in vitro activity data for this compound at the P2Y14 receptor was identified in the reviewed scientific literature.

Table 3: In Vitro Activity of this compound at P2Y14 Receptors

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| P2Y14 | Binding/Functional Assay | Ki / IC₅₀ / % Inhibition | Data Not Available |

Histamine (B1213489) H3 Receptors

The histamine H3 receptor is a G protein-coupled receptor located primarily in the central nervous system. nih.gov It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. nih.gov It also acts as a heteroreceptor on other, non-histaminergic neurons, where it modulates the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, and serotonin. nih.gov Due to this modulatory role, H3 receptor antagonists/inverse agonists have been investigated for their potential in treating a range of neurological and cognitive disorders. nih.gov The piperidine ring is a common structural feature in many potent H3 receptor ligands. unisi.it

A search of the scientific literature did not yield specific binding affinity (Ki) or functional potency (pA2) values for this compound at histamine H3 receptors.

Table 4: In Vitro Activity of this compound at Histamine H3 Receptors

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| Histamine H3 | Radioligand Binding Assay | Ki | Data Not Available |

Interactions with Enzymes and Other Protein Targets

Vesicular Acetylcholine Transporter (VAChT)

The Vesicular Acetylcholine Transporter (VAChT) is a protein responsible for actively transporting the neurotransmitter acetylcholine (ACh) from the cytoplasm of neurons into synaptic vesicles. patsnap.comnih.gov This process is essential for storing acetylcholine before its release into the synapse, making VAChT a critical component for cholinergic neurotransmission. nih.gov The function of VAChT is vital for processes ranging from muscle contraction to cognitive functions. patsnap.com Inhibition of VAChT blocks the loading of vesicles with acetylcholine, thereby depleting its releasable pool. researchgate.net The well-characterized VAChT inhibitor, vesamicol, features a piperidine ring within its structure. nih.gov

No direct in vitro data on the inhibitory activity of this compound against the Vesicular Acetylcholine Transporter was found in the reviewed literature.

Table 5: In Vitro Activity of this compound at VAChT

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| VAChT | Inhibition Assay | Ki / IC₅₀ | Data Not Available |

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the tyrosine kinase receptor family. nih.gov Upon binding its ligands, such as epidermal growth factor, EGFR dimerizes and activates its intrinsic kinase activity, leading to autophosphorylation of tyrosine residues in its intracellular domain. promega.com This activation triggers multiple downstream signaling pathways that regulate critical cellular processes like proliferation, differentiation, and survival. nih.govpromega.com Overexpression or hyperactivation of EGFR is associated with the development of several types of human cancers, making it a well-validated target for anticancer therapeutics. bpsbioscience.comreactionbiology.com EGFR kinase activity can be measured using various in vitro assay kits to screen for potential inhibitors. promega.combpsbioscience.com

A review of the scientific literature did not identify any studies that assessed the in vitro inhibitory activity of this compound on the kinase function of EGFR.

Table 6: In Vitro Activity of this compound at EGFR

| Target | Assay Type | Parameter | Result |

|---|---|---|---|

| EGFR | Kinase Assay | IC₅₀ / % Inhibition | Data Not Available |

Sigma Receptors (Sigma1R, Sigma2R)

The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands. unict.itacs.org Research into N-arylalkylpiperidines has demonstrated that structural variations can determine the binding affinity and selectivity for sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes. Specifically, studies have shown that phenethylpiperidines tend to exhibit a preference for σ1 receptors, while phenylpropylpiperidines often show higher affinity for σ2 receptors. nih.gov This suggests that the two-carbon linker in the phenethyl group is favorable for σ1 receptor binding.

While direct binding data for this compound is not extensively available in the reviewed literature, the structurally related phenoxyalkylpiperidines have been shown to possess high affinity for the σ1 receptor. uniba.itnih.gov For instance, certain N-[(4-methoxyphenoxy)ethyl]piperidines exhibit Ki values in the low nanomolar range for σ1 receptors, while showing moderate to low affinity for σ2 receptors. uniba.it This highlights the potential of the N-substituted piperidine moiety for achieving σ1 selectivity. The basic nitrogen atom within the piperidine ring is considered a key pharmacophoric element for high-affinity binding at the σ1 receptor. sigmaaldrich.com

Other Identified Biological Targets (e.g., BACE1, Soluble Epoxide Hydrolase, Integrin α5β1)

Soluble Epoxide Hydrolase (sEH): The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension. nih.govnih.gov Piperidine-derived amides have been identified as potent inhibitors of human sEH. escholarship.org Structure-activity relationship studies of these inhibitors have revealed that modifications to the piperidine ring can significantly impact their inhibitory potency. For example, the introduction of a methyl group at the 4-position of the piperidine ring can lead to a substantial decrease in or complete loss of activity. escholarship.org

Integrin α5β1: Integrins are cell adhesion receptors involved in various physiological and pathological processes, including cancer. mdpi.comnih.gov The α5β1 integrin, in particular, has been investigated as a therapeutic target. nih.govmdpi.com Research on N-phenyl piperidine-based compounds has led to the discovery of orally available antagonists of integrin α5β1. mdpi.com These antagonists can block the function of α5β1 in in vitro and in vivo models. nih.gov

Preclinical In Vivo Studies of Biological Effects

Assessment of Analgesic Activity

Piperidine derivatives have a long history in the development of analgesic agents, with compounds like fentanyl and meperidine being prominent examples. amazonaws.comnih.gov Preclinical studies in animal models are crucial for evaluating the analgesic potential of new chemical entities. The tail-flick and hot plate tests are common thermal nociception models used to assess centrally mediated analgesia. internationalscholarsjournals.comnih.gov

Studies on various alkyl piperidine derivatives have demonstrated varying degrees of analgesic activity in the tail immersion method. pjps.pk Similarly, phenacyl derivatives of 4-Hydroxy-4-phenyl piperidine have shown significant analgesic effects in the hot plate test. amazonaws.com The analgesic activity of these compounds is often compared to standard drugs like pethidine or morphine. amazonaws.cominternationalscholarsjournals.com

| Compound Class | Animal Model | Test | Observed Effect | Reference |

|---|---|---|---|---|

| Alkyl piperidine derivatives | Mice | Tail immersion | Varying degrees of analgesia | pjps.pk |

| Phenacyl derivatives of 4-Hydroxy-4-phenyl piperidine | Mice | Hot plate | Significant analgesic activity | amazonaws.com |

| 3-(Piperidin-1-yl)-1-(4-substitutedphenyl)prop-2-en-1-one derivatives | Mice | Tail flick | Antinociceptive effects | internationalscholarsjournals.com |

Evaluation in Antinociception Models

Antinociception, the reduction of sensitivity to painful stimuli, is a key measure of analgesic efficacy. Various in vivo models are employed to evaluate the antinociceptive properties of compounds. mdpi.comjppres.com The acetic acid-induced writhing test is a common model for visceral pain, while the formalin test can differentiate between neurogenic and inflammatory pain responses. unina.itmdpi.com

Several 1,4-substituted piperidine derivatives have been shown to possess antinociceptive activity in the tail flick model in mice. internationalscholarsjournals.com The mechanism of action for some of these compounds is suggested to involve opioid receptors, as their effects can be antagonized by naloxone. internationalscholarsjournals.com

Characterization of Specific Receptor Agonistic or Antagonistic Effects

The in vivo effects of piperidine derivatives are often linked to their interaction with specific receptors. For sigma receptors, both agonist and antagonist activities have been reported for different ligands, leading to distinct pharmacological outcomes. nih.govrsc.org For instance, σ1 receptor agonists have shown neuroprotective effects, while antagonists can potentiate opioid-induced analgesia. nih.gov

In the context of cocaine addiction models, the selective sigma receptor ligand 1-(2-phenethyl)piperidine (AC927) has been studied for its behavioral effects. nih.gov It has been suggested to act as a partial agonist at sigma receptors, attenuating some of the behavioral effects of cocaine. nih.gov The characterization of whether a compound acts as an agonist or antagonist is crucial for understanding its therapeutic potential. nih.govacs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 1-(Phenylacetyl)piperidine might interact with a protein receptor.

Molecular docking programs can predict the binding affinity of a ligand to a target protein, often expressed as a scoring function. For instance, in a study on piperidine-dihydropyridine hybrids targeting the Epidermal Growth Factor Receptor (EGFR), docking scores for various ligands ranged from -8.2 to -9.8 kcal/mol researchgate.net. While the specific binding affinity for this compound is not documented in this context, a similar approach would be used to estimate its potential interaction strength with various receptors. The scoring function takes into account factors like electrostatic and van der Waals interactions to predict the binding energy.

It is important to note that different software may use different scoring algorithms, leading to variations in the predicted binding affinities. Therefore, results are often compared against a known inhibitor or a standard compound.

A primary outcome of molecular docking is the identification of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. For example, studies on various piperidine (B6355638) derivatives have highlighted the importance of interactions with specific residues within the binding sites of their respective targets clinmedkaz.orgnih.gov. For this compound, docking studies would aim to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the phenyl group, the acetyl linker, and the piperidine ring with the amino acid residues of a target protein. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to study the conformational changes of this compound and the stability of its complex with a protein target.

Once docked into a protein's binding site, MD simulations can be used to observe the dynamic behavior of the ligand. These simulations can reveal how the ligand adjusts its conformation within the binding pocket and the flexibility of different parts of the molecule. For a molecule like this compound, MD simulations would show the rotational freedom of the phenylacetyl group relative to the piperidine ring and how these movements are constrained by the protein environment. This can provide insights into the entropic contributions to binding.

MD simulations are instrumental in assessing the stability of a protein-ligand complex. By running simulations over several nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its initial docked pose or if it dissociates. Analysis of the simulation trajectory can also reveal the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating the interaction. For this compound, this analysis would be crucial to validate the binding mode predicted by molecular docking and to understand the energetic factors that contribute to the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

While a specific QSAR model for this compound has not been identified in the reviewed literature, a study on piperidine analogs as farnesyltransferase inhibitors demonstrated the utility of this approach nih.gov. In that study, QSAR analysis revealed that the inhibitory activity was influenced by the van der Waals surface area features, such as partial charge and hydrophobicity nih.gov. A similar approach for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The pharmacophoric features identified from such an analysis would highlight the key structural components essential for the desired biological effect nih.govlongdom.org.

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for understanding how the chemical structure of this compound analogs relates to their biological activity. nih.gov The derivation of these models is a systematic process that helps in screening and designing new, potentially more active molecules. nih.gov

The development of predictive QSAR models involves several key steps:

Data Set Collection : A series of piperidine derivatives with experimentally determined biological activities (e.g., toxicity, receptor antagonism) is compiled. nih.govresearchgate.net

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.netirbbarcelona.org

Model Building : Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), Support Vector Machines (SVM), and various neural network approaches. nih.govresearchgate.netnih.gov

Validation : The model's robustness and predictive power are rigorously evaluated through internal and external validation techniques to ensure its reliability. nih.gov

Studies on piperidine derivatives have successfully employed these methods to create predictive models for various biological endpoints. For instance, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, achieving high determination coefficients (r²) on both training and test sets. nih.govresearchgate.net In another study, QSAR analysis was applied to phenyl piperidine derivatives to understand their dual antagonism of the Neurokinin 1 receptor (NK1R) and inhibition of the serotonin (B10506) transporter (SERT), which is relevant for antidepressant effects. nih.gov These models provide valuable guidance for designing new compounds with enhanced activity. researchgate.netnih.gov

| Model Type | Biological Activity Modeled | Statistical Method(s) | Key Findings |

|---|---|---|---|

| QSAR | Toxicity against Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | Four-variable models with r² > 0.85 on training sets and > 0.8 on test sets were developed using OLS-MLR and linear SVM. nih.govresearchgate.net |

| QSAR | Dual NK1R antagonism / SERT inhibition | MLR, FA-MLR, PCR, GA-PLS | The models established a relationship between structural characteristics and the dual inhibitory activity of phenyl piperidine derivatives. nih.gov |

| QSAR | Cardiotoxicity (pIC50, Ki) | Monte Carlo method | Models for piperidine derivatives showed good predictive potential, with determination coefficients for the external validation set in the range of 0.90–0.94. nih.gov |

Correlation of Molecular Descriptors with Biological Response

The core of any QSAR model is the correlation between molecular descriptors and the observed biological response. irbbarcelona.org These descriptors can be broadly categorized and provide insight into the specific molecular features that govern a compound's activity. For piperidine derivatives, a variety of descriptors have been shown to correlate with their biological effects.

Topological (2D) Descriptors : These describe the atomic connectivity within the molecule. They are calculated from the 2D representation of the structure and have been used successfully in models predicting the toxicity of piperidine derivatives. nih.govresearchgate.net

Constitutional Descriptors : These simple descriptors relate to the molecular composition, such as molecular weight and atom counts. unistra.fr

Quantum Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity. researchgate.net

Biological Descriptors : In some advanced models, data from high-throughput screening (HTS) assays can be used as "biological descriptors" to improve the predictive accuracy of models for in vivo toxicity. unistra.fr

By identifying which descriptors have the strongest correlation with a particular biological activity, researchers can deduce the structural requirements for that activity. For example, in the design of dual NK1R antagonists and SERT inhibitors, QSAR models identified the specific structural characteristics that influence the potency of phenyl piperidine derivatives. nih.gov Similarly, models for cardiotoxicity have been built using hybrid optimal descriptors that correlate well with the pIC50 of piperidine derivatives. nih.gov This process transforms raw biological data into actionable knowledge for medicinal chemists. nih.gov

| Descriptor Type | Examples | Correlated Biological Response |

|---|---|---|

| Topological (2D) | Connectivity indices, Shape indices | Toxicity in insects (Aedes aegypti). nih.govresearchgate.net |

| Hybrid Optimal Descriptors | Based on SMILES and atomic attributes | Cardiotoxicity (pIC50). nih.gov |

| Chemometric Descriptors | Derived from various chemometrics methods | NK1R antagonism and SERT inhibition. nih.gov |

| Biological Descriptors | In vitro HTS concentration-response data | In vivo toxicity (e.g., carcinogenicity, hepatotoxicity). unistra.fr |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates by focusing on the essential molecular features responsible for biological activity. fiveable.me These methods are particularly valuable in the exploration of the chemical space around the this compound scaffold.

Development and Refinement of Pharmacophore Models

A pharmacophore is defined as the specific 3D arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. fiveable.me Key pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic regions, and charged groups. fiveable.meresearchgate.net The development of a pharmacophore model is an iterative process aimed at creating a robust and predictive tool for drug discovery. fiveable.menih.gov

There are two primary approaches to developing pharmacophore models:

Ligand-Based Modeling : This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of active compounds to identify common chemical features and their spatial arrangement. nih.gov The process includes conformational analysis of the ligands, molecular alignment to superimpose them, and identification of shared features to construct the model. fiveable.me

Structure-Based Modeling : When the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be generated by analyzing the key interaction points within the binding site. dovepress.comnih.gov This approach defines the pharmacophore based on features complementary to the protein's active site. dovepress.com

The refinement of a pharmacophore model involves adjusting its features and spatial constraints to optimize its ability to distinguish between active and inactive compounds. fiveable.me This can be validated using a test set of molecules with known activities. nih.gov

| Step | Description | Common Techniques |

|---|---|---|

| 1. Conformational Analysis | Generation of multiple 3D conformers of active ligands to identify the bioactive conformation. | Systematic search, Monte Carlo sampling, molecular dynamics. fiveable.me |

| 2. Molecular Alignment | Superimposition of active compounds to identify common features and their spatial arrangement. | Common feature alignment, flexible alignment. fiveable.me |

| 3. Feature Identification | Selection of key pharmacophoric features (e.g., H-bond donors/acceptors, hydrophobic regions) essential for activity. | Chemical feature recognition algorithms. fiveable.me |

| 4. Model Building & Refinement | Construction of the pharmacophore model by combining features and spatial constraints, followed by optimization. | Defining inter-feature distances and angles, adjusting tolerances. fiveable.me |

| 5. Validation | Assessing the model's ability to discriminate between active and inactive compounds. | Test set validation, Fischer's randomization. nih.gov |

In Silico Prediction of Biological Activity Spectra and Potential Protein Targets

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound databases for novel molecules that match the pharmacophoric features. nih.govresearchgate.net This approach efficiently identifies potential hit compounds for further investigation. sciengpub.ir Beyond virtual screening, other in silico tools are used to predict the broader biological activity and potential protein targets of new compounds like this compound derivatives.

Computer-aided prediction of biological activity spectra is a valuable initial step in drug discovery, helping to prioritize compounds for preclinical studies. clinmedkaz.orgresearchgate.net Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org

PASS Online : This tool predicts a wide range of pharmacological effects and mechanisms of action based on the structure of a compound. clinmedkaz.orgclinmedkaz.org For novel piperidine derivatives, PASS has been used to predict a high probability of antibacterial, anti-inflammatory, and analgesic activities, as well as potential efficacy in treating neurological disorders. clinmedkaz.orgresearchgate.net The predictions are presented as a probability "to be active" (Pa). clinmedkaz.org

SwissTargetPrediction : This tool identifies the most likely protein targets of a small molecule by searching for similarities with a database of known active compounds. clinmedkaz.orgclinmedkaz.org Studies on piperidine derivatives have shown they are likely to affect a variety of targets, including enzymes, G-protein coupled receptors (GPCRs), transport systems, and voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org

These predictive methods allow researchers to generate hypotheses about a new compound's mechanism of action and potential therapeutic applications, guiding further experimental validation. clinmedkaz.org

| Predicted Biological Activity | Predicted Protein Target Class | Computational Tool Used |

|---|---|---|

| Anticancer, Local Anesthetic | Enzymes | PASS, SwissTargetPrediction clinmedkaz.org |

| Antiarrhythmic, Antimicrobial | G-protein coupled receptors | PASS, SwissTargetPrediction clinmedkaz.org |

| Treatment of CNS diseases | Voltage-gated ion channels | PASS, SwissTargetPrediction clinmedkaz.org |

| Nootropic, Antidyskinetic effects | Transport systems | PASS clinmedkaz.org |

Density Functional Theory (DFT) Applications in Quantum Chemical Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. chemrxiv.org It has been widely applied to the characterization of piperidine and its derivatives, providing fundamental insights into their molecular structure, stability, and chemical reactivity. researchgate.net

DFT calculations can determine various properties:

Optimized Molecular Geometry : DFT is used to find the most stable 3D conformation of a molecule, such as the chair conformation, which is known to be the most stable for piperidine rings. researchgate.net This information is crucial for understanding how the molecule interacts with biological targets.

Vibrational Frequencies : Calculated vibrational spectra (e.g., IR and Raman) can be compared with experimental data to confirm the molecular structure. researchgate.net

Quantum Chemical Descriptors : DFT is used to calculate a range of descriptors that characterize the chemical reactivity of a molecule. researchgate.net These include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net

Chemical Potential (μ) and Hardness (η) : These descriptors quantify the molecule's resistance to changes in its electron distribution. researchgate.net

Electrophilicity Index (ω) : This index measures a molecule's ability to act as an electrophile. researchgate.net

Electrostatic Potential (ESP) : Mapping the ESP onto the molecular surface helps to identify electron-rich and electron-poor regions, which are important for predicting intermolecular interactions, including those in a protein binding site. nih.gov

These DFT-derived parameters provide a detailed quantum chemical characterization that complements experimental studies and informs the development of QSAR and other predictive models. researchgate.netresearchgate.net

| DFT-Calculated Parameter | Significance in Chemical Characterization |

|---|---|

| Optimized Geometry | Determines the most stable 3D conformation of the molecule. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and molecular stability. A larger gap suggests higher stability. researchgate.net |

| Chemical Hardness (η) | Measures the resistance to charge transfer. researchgate.net |

| Chemical Potential (μ) | Related to the electronegativity of the molecule. researchgate.net |

| Electrostatic Potential (ESP) | Identifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. nih.gov |

Preclinical Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability Assessment

In vitro systems are fundamental tools for predicting the in vivo metabolic clearance of a new chemical entity. thermofisher.comif-pan.krakow.pl These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active preparations, such as liver microsomes or hepatocytes. thermofisher.comif-pan.krakow.pl

The metabolic stability of a compound is typically evaluated by incubating it with liver microsomes or hepatocytes. thermofisher.com Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. if-pan.krakow.plnih.gov Hepatocytes, being intact liver cells, contain both phase I and phase II enzymes, offering a more comprehensive in vitro model of liver metabolism. thermofisher.com

In a typical assay, the test compound is incubated with either liver microsomes, fortified with necessary cofactors like NADPH, or with a suspension of cryopreserved hepatocytes. thermofisher.comfrontiersin.org Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). frontiersin.org From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which help in predicting the in vivo clearance of the compound. thermofisher.comif-pan.krakow.pl While specific experimental data for 1-(Phenylacetyl)piperidine is not available, this standard methodology would be employed for its assessment.

Significant interspecies differences can exist in the expression and activity of drug-metabolizing enzymes. nih.gov Therefore, conducting metabolic stability studies using liver preparations from different species, such as rats and humans, is crucial for preclinical assessment. nih.gov These comparative studies help in selecting the most appropriate animal model for further non-clinical safety and efficacy studies. nih.gov

For instance, studies on the structurally related compound phencyclidine have shown that liver preparations from rats and rabbits are metabolically more active than those from cats or monkeys. nih.gov In studies of other drugs containing a piperidine (B6355638) moiety, such as donepezil, the metabolic profile in rats has been found to more closely resemble that in humans compared to other species like mini-pigs. semanticscholar.org Such findings highlight the importance of evaluating species-specific metabolism. Significant differences in metabolic rates between rats and humans could influence the interpretation of toxicological data and the prediction of human pharmacokinetics. For many xenobiotics, CYP isoforms such as CYP1A, CYP2C, CYP2D, and CYP3A show considerable interspecies differences in catalytic activity, which requires caution when extrapolating animal data to humans. nih.gov

"Metabolic soft spots" refer to the specific sites on a molecule that are most susceptible to enzymatic transformation. longdom.org Identifying these vulnerable positions early in the drug discovery process allows for chemical modifications to improve metabolic stability and optimize the pharmacokinetic profile.

For compounds containing a piperidine ring, common sites of metabolic attack include the nitrogen atom and the carbon atoms alpha to the nitrogen. The phenylacetyl group of this compound also presents potential sites for metabolism. Based on general principles of drug metabolism, likely metabolic soft spots for this compound would include:

Hydroxylation of the piperidine ring: This can occur at various positions on the piperidine ring.

Hydroxylation of the phenyl ring: The aromatic ring is a common site for oxidation.

N-dealkylation: While less likely for this specific structure, cleavage of the bond between the piperidine nitrogen and the acetyl group could theoretically occur.

Oxidation of the acetyl carbonyl group.

Characterization of Major Metabolites

Phase I metabolism of many drugs is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govlongdom.org For piperidine-containing compounds, several CYP isoforms are commonly involved in their metabolism. For example, the metabolism of the piperidine-type neuroleptic thioridazine (B1682328) involves CYP1A2, CYP3A4, and CYP2D6. nih.gov CYP3A4, in particular, is a major enzyme in human drug metabolism, responsible for the oxidation of a wide variety of substrates. youtube.com

For this compound, it is anticipated that CYP enzymes would play a significant role in its biotransformation. The likely oxidative metabolic pathways include:

Hydroxylation: The addition of a hydroxyl group to the phenyl or piperidine ring.

N-oxidation: The formation of an N-oxide at the piperidine nitrogen.

Carbonyl reduction: Reduction of the acetyl group's carbonyl to a hydroxyl group.

The involvement of specific CYP isozymes, such as CYP3A4 and CYP2D6, would need to be confirmed through in vitro studies using recombinant human CYP enzymes and specific chemical inhibitors. nih.govdoi.org

Following phase I oxidative metabolism, the resulting metabolites, now containing polar functional groups like hydroxyl groups, can undergo phase II conjugation reactions. longdom.org These reactions involve the addition of endogenous molecules, which further increases the water solubility of the compound and facilitates its excretion from the body. longdom.orgfiveable.me

The most common phase II conjugation pathways include: fiveable.medrughunter.com

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups. fiveable.me Hydroxylated metabolites of this compound would be prime candidates for glucuronidation.

Sulfation: The addition of a sulfate (B86663) group, typically to hydroxyl groups. longdom.org

These conjugation reactions generally result in pharmacologically inactive and non-toxic metabolites that are readily eliminated in the urine or bile. longdom.org

Strategies for Metabolism-Guided Drug Design

The primary goal of rational chemical modification is to protect a molecule from rapid enzymatic degradation, thereby increasing its half-life and systemic exposure. For piperidine-containing compounds, several strategies can be employed to mitigate metabolic liabilities.

One common metabolic pathway for piperidine rings is oxidation, which can occur at various positions. ncats.io Studies on N-substituted piperidines have shown that metabolism often occurs on the piperidine ring itself, leading to a variety of oxidized metabolites. frontiersin.org For instance, research on piperidine-derived amide inhibitors of soluble epoxide hydrolase indicated that modifications to the piperidine moiety can significantly impact metabolic stability. nih.gov

Key strategies to enhance the metabolic stability of compounds like this compound could include: